Cas no 84358-12-3 (1-tert-butoxycarbonylpiperidine-3-carboxylic acid)

1-tert-butoxycarbonylpiperidine-3-carboxylic acid structure
84358-12-3 structure
Product Name:1-tert-butoxycarbonylpiperidine-3-carboxylic acid
Número CAS:84358-12-3
MF:C11H19NO4
Megavatios:229.27286362648
MDL:MFCD00673775
CID:60685
PubChem ID:2735647
Update Time:2024-10-26

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 1-Boc-Piperidine-3-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
    • N-Boc-DL-nipecotic acid
    • N-(tert-Butoxycarbonyl)nipecotic acid~1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • Boc-DL-Nip-OH
    • Boc-DL-Nip-OH~N-(tert-Butoxycarbonyl)nipecotic acid~1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • 1-Boc-3-piperidinecarboxylic acid
    • 2-Chloroquinoxaline
    • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
    • N-BOC- Piperidine-3-carboxylic acid
    • N-BOC-3-piperidinecarboxylic Acid
    • N-Boc-Nipecotic acid
    • N-Boc-Piperidine-3-carboxylic acid or 1-boc-piperidine-3-carboxylic
    • 1-Boc-nipecotic Acid
    • 1-(tert-Butoxycarbonyl)nipecotic Acid
    • 1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
    • n-boc-piperidine-3-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
    • 1-n-boc-piperidine-3-carboxylic acid
    • (+/-)-N-Boc-Nipecotic
    • 1-(1,1-Dimethylethyl) 1,3-piperidinedicarboxylate (ACI)
    • 1,3-Piperidinedicarboxylic acid 1-tert-butyl ester
    • 1-t-Butoxycarbonyl-3-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonylnipecotic acid
    • 1-tert-Butyl 1,3-piperidinedicarboxylate
    • Boc-nipecotic acid
    • N-(tert-Butoxycarbonyl)nipecotic acid
    • N-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • N-(tert-Butyloxycarbonyl)piperidine-3-carboxylic acid
    • tert-Butyl 3-carboxypiperidine-1-carboxylate
    • AK-105/40837928
    • 1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid
    • N-tert-butoxycarbonyl-3-piperidinecarboxylic acid
    • AC-2182
    • EN300-21759
    • N-t-butoxycarbonylpiperidine-3-carboxylic acid
    • SB10241
    • BOC-NIP-OH
    • 71381-75-4
    • (R)-Boc-Nip-OH, >=97.0% (HPLC)
    • (+/-)-N-t-butoxycarbonyl-nipecotic acid
    • 944280-72-2
    • BCP27214
    • HY-40014
    • B3376
    • CS-W019952
    • (R)-Boc-Nip-OH
    • 1-Boc-3-piperidinecarboxylic acidN-Boc
    • piperidine-1,3-dicarboxylic acid 1-tert butyl ester
    • 1-BOC-3-piperidine carboxylic acid
    • rac-N-(t-butoxycarbonyl)piperidine-3-carboxylic acid
    • SY007910
    • SY016024
    • piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • 1-tert-Butoxycarbonyl-piperidine-3-carboxylic acid
    • PB19887
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (+/-)-
    • 1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-piperidinecarboxylic acid
    • (RS)1-tert-butyloxycarbonyl-3-piperidine carboxylic acid
    • DB-013621
    • STK504260
    • F2158-1186
    • n-boc nipecotic acid
    • SB10011
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (A+/-)-
    • SS-3449
    • piperidine-1,3-dicarboxyli acid 1-tert butyl ester
    • (S)-N-Boc-Piperidine-3-carboxylic acid
    • SY017682
    • N-t-Butoxycarbonylnipecotic acid
    • 84358-12-3
    • 1-tert-butoxycarbonyl nipecotic acid
    • J-504379
    • 1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid
    • AKOS000199467
    • 1-[[(1,1-dimethylethyl)oxy]carbonyl]-3-piperidinecarboxylic acid
    • (RS)-piperidine-1,3-dicarboxylic acid 1-tert.-butyl ester
    • PB34014
    • 1-(t-butoxycarbonyl)-3-piperidinecarboxylic acid
    • NXILIHONWRXHFA-UHFFFAOYSA-N
    • HMS1744J06
    • BCP26810
    • 1-(tert-butoxycarbonyl)-3-piperidine carboxylic acid
    • (R,S)-BOC-NIPECOTIC ACID
    • 1-(tert-butoxycarbonyl)-3-piperidine-carboxylic acid
    • rac 1-boc-piperidine-3-carboxylic acid
    • DTXSID60991708
    • N-(tert-butyloxycarbonyl)nipecotic acid
    • AKOS016338185
    • Z111883478
    • DB-031016
    • MFCD00673775
    • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid, 98%
    • BP-12338
    • SCHEMBL40057
    • ALBB-007043
    • piperidine-1,3-dicarboxylic acid-1-tert-butyl ester
    • BCP26504
    • Q-103057
    • 1-tert-butoxycarbonylpiperidine-3-carboxylic acid
    • MDL: MFCD00673775
    • Renchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • Clave inchi: NXILIHONWRXHFA-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CC(C(O)=O)CCC1)OC(C)(C)C
    • Brn: 5539297

Atributos calculados

  • Calidad precisa: 229.13100
  • Masa isotópica única: 229.131
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 282
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 66.8

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.2±0.1 g/cm3
  • Punto de fusión: 160°C(lit.)
  • Punto de ebullición: 353.2±35.0 °C at 760 mmHg
  • Punto de inflamación: 167.4℃
  • PSA: 66.84000
  • Logp: 1.65600
  • Disolución: 未确定
  • Presión de vapor: 0.0±1.7 mmHg at 25°C

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Store at room temperature

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-tert-butoxycarbonylpiperidine-3-carboxylic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3376-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 97.0%(GC&T)
5g
¥80.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3376-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 97.0%(GC&T)
25g
¥290.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-100g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
100g
¥249.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
25g
¥85.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
5g
¥33.0 2022-05-30
Fluorochem
019199-1g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
1g
£11.00 2022-03-01
Fluorochem
019199-10g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
10g
£12.00 2022-03-01
Fluorochem
019199-25g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
25g
£24.00 2022-03-01
Fluorochem
019199-100g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
100g
£78.00 2022-03-01
AstaTech
20026-5/G
1-N-BOC-PIPERIDINE-3-CARBOXYLIC ACID
84358-12-3 97%
5g
$12 2023-09-18

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  12 h, rt
Referencia
Highly water-soluble derivatives of the anesthetic agent propofol: in vitro and in vivo evaluation of cyclic amino acid esters
Altomare, Cosimo; et al, European Journal of Pharmaceutical Sciences, 2003, 20(1), 17-26

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C → rt; 17 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Dichloromethane ,  Water ;  pH 2
Referencia
Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity
Grenier, Melissa C. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(3), 371-378

Métodos de producción 3

Condiciones de reacción
Referencia
Quinoxalinylurea derivatives as a novel class of JSP-1 inhibitors
Zhang, Li; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2118-2122

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 3, rt
Referencia
Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling
Andersen, Claire; et al, Organic Letters, 2019, 21(7), 2285-2289

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 6 - 7 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referencia
Synthesis of 3-(3-piperidyl)isoquinoline and 3-(4-piperidyl)isoquinoline
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(8), 957-964

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  rt
Referencia
Constrained analogues of tocainide as potent skeletal muscle sodium channel blockers towards the development of antimyotonic agents
Catalano, Alessia; et al, European Journal of Medicinal Chemistry, 2008, 43(11), 2535-2540

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Water ;  4 d, 4 bar, rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  16 h, rt
Referencia
Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases
Millies, Benedikt ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11359-11382

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Raw materials

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preparation Products

Proveedores recomendados
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
TAIXING JOXIN BIO-TEC CO.,LTD.
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd